CBS9106 - 1076235-04-5

CBS9106

Catalog Number: EVT-288237
CAS Number: 1076235-04-5
Molecular Formula: C18H21ClF3N3O3
Molecular Weight: 419.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Felezonexor is an orally bioavailable inhibitor of the nuclear export protein exportin-1 (XPO1; chromosome region maintenance 1 protein homolog; CRM1), with potential antineoplastic and pro-apoptotic activities. Upon administration, felezonexor reversibly binds to the cargo binding site of XPO1, and prevents the XPO1-mediated nuclear export of cargo proteins, including tumor suppressor proteins (TSPs), such as p53, FOXO, p21, and p27, and leads to their selective accumulation in the nuclei of tumor cells. As a selective inhibitor of nuclear export (SINE), SL-801 restores the nuclear localization and function of TSPs, which leads to the induction of apoptosis in tumor cells. XPO1, the major export factor that transports proteins and RNA from the nucleus to the cytoplasm, is overexpressed in a variety of cancer cell types while minimally expressed in normal, healthy cells. The dysregulated export of TSPs into the cytoplasm prevents TSP-initiated apoptosis. XPO1 overexpression leads to uncontrolled tumor cell proliferation and is associated with poor prognosis.
Overview

CBS9106 is a novel compound recognized as a reversible inhibitor of chromosomal region maintenance 1, commonly referred to as CRM1. This protein plays a critical role in the nuclear export of proteins and RNA, making it a significant target in cancer therapy. CBS9106 has demonstrated promising antitumor activity, particularly against multiple myeloma cells, both in vitro and in vivo. The compound was developed through chemical library screening and has shown efficacy in preclinical studies, leading to its exploration in clinical settings for various malignancies .

Source

CBS9106 was identified by researchers Sakakibara and Kawabe as part of ongoing efforts to develop effective CRM1 inhibitors. Its discovery stemmed from systematic screenings aimed at finding compounds that could modulate the nuclear export pathway, which is often dysregulated in cancer cells .

Classification

CBS9106 belongs to a class of compounds known as selective inhibitors of nuclear export (SINE). Unlike traditional CRM1 inhibitors that irreversibly bind to the protein, CBS9106 exhibits reversible binding characteristics, which may contribute to a more favorable safety profile compared to other inhibitors like leptomycin B .

Synthesis Analysis

Methods

The synthesis of CBS9106 involves several key steps that utilize standard organic chemistry techniques. The compound's structure was optimized through iterative cycles of synthesis and biological testing. The precise synthetic route has not been fully disclosed in the literature but typically involves:

  1. Chemical Library Screening: Initial identification through high-throughput screening of chemical libraries.
  2. Structure-Activity Relationship Studies: Modifications based on initial hits to enhance potency and selectivity.
  3. Purification: Techniques such as chromatography are used to purify the final product for biological evaluation.

Technical Details

The compound's synthesis is characterized by its ability to maintain structural integrity while allowing for modifications that enhance its binding affinity for CRM1. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of CBS9106 during its development .

Molecular Structure Analysis

Structure

CBS9106 features a unique molecular structure that enables its interaction with CRM1. The compound's design allows it to fit into the hydrophobic groove of CRM1, specifically targeting the active site cysteine residue (Cys528). This interaction is crucial for its mechanism of action.

Data

The molecular weight of CBS9106 is approximately 400 Da, and it possesses specific functional groups that facilitate reversible binding to CRM1. Structural analysis reveals that CBS9106 does not induce significant conformational changes in CRM1 upon binding, which is a notable distinction from irreversible inhibitors .

Chemical Reactions Analysis

Reactions

CBS9106 primarily functions by inhibiting the nuclear export activity mediated by CRM1. The compound binds reversibly to Cys528 within CRM1's hydrophobic groove, disrupting the formation of the CRM1-RanGTP-cargo complex necessary for nuclear export.

Technical Details

The binding of CBS9106 does not result in covalent modification of CRM1, unlike other inhibitors such as leptomycin B, which forms irreversible adducts. This reversible nature allows for potential recovery of CRM1 function upon removal of the inhibitor, thereby reducing long-term toxicity risks associated with permanent modifications .

Mechanism of Action

Process

The mechanism by which CBS9106 exerts its effects involves several steps:

  1. Binding: CBS9106 binds reversibly to Cys528 on CRM1.
  2. Inhibition: This binding prevents the formation of the necessary complex for nuclear export.
  3. Degradation: CBS9106 also induces proteasome-mediated degradation of CRM1, further diminishing its export capabilities within cancer cells.

Data

Studies indicate that treatment with CBS9106 leads to cell cycle arrest and apoptosis in various cancer cell lines, showcasing its potential as an effective therapeutic agent against malignancies characterized by overactive nuclear export pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: CBS9106 is typically presented as a white crystalline solid.
  • Solubility: It shows moderate solubility in organic solvents but limited solubility in aqueous solutions.

Chemical Properties

  • Stability: CBS9106 is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The compound's reactivity is primarily associated with its interaction with cysteine residues in proteins.

Relevant data from studies indicate that CBS9106 maintains structural stability while exhibiting potent biological activity against cancer cells .

Applications

CBS9106 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: As a CRM1 inhibitor, CBS9106 is being investigated for its ability to treat various cancers, particularly those resistant to conventional therapies.
  • Research Tool: It serves as a valuable tool for studying nuclear-cytoplasmic transport mechanisms and their implications in cellular homeostasis and disease states.

Ongoing clinical trials are assessing the efficacy and safety profiles of CBS9106 in patients with hematological malignancies and solid tumors .

Properties

CAS Number

1076235-04-5

Product Name

CBS9106

IUPAC Name

1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(3,3-dimethylbutoxymethyl)-4-methylpyrrole-2,5-dione

Molecular Formula

C18H21ClF3N3O3

Molecular Weight

419.8 g/mol

InChI

InChI=1S/C18H21ClF3N3O3/c1-10-11(9-28-8-7-17(2,3)4)16(27)25(15(10)26)24-13-6-5-12(14(19)23-13)18(20,21)22/h5-6H,7-9H2,1-4H3,(H,23,24)

InChI Key

CMASLSTVVOYJQY-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

CBS9106; CBS-9106; CBS 9106; SL-801; SL801; SL 801; BMS566419; BMS-566419; BMS 566419; Felezonexor

Canonical SMILES

CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.